

Chemical properties of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Cat. No.: B1371587

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole**

Introduction: A Versatile Heterocyclic Building Block

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is a strategically important heterocyclic compound in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by a five-membered aromatic pyrrole ring, which is a common scaffold in numerous biologically active natural products and pharmaceutical agents.^{[1][2][3]} The molecule's utility is significantly enhanced by its two key functional groups: the N-benzenesulfonyl group and the C3-bromine atom.

The benzenesulfonyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the otherwise reactive pyrrole nitrogen, enhancing the compound's stability and modulating its reactivity.^{[4][5]} Secondly, it functions as a powerful electron-withdrawing group, which influences the regioselectivity of subsequent chemical transformations on the pyrrole ring. The bromine atom at the 3-position is the molecule's primary reactive handle, making it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[6][7][8]} This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical and Safety Data

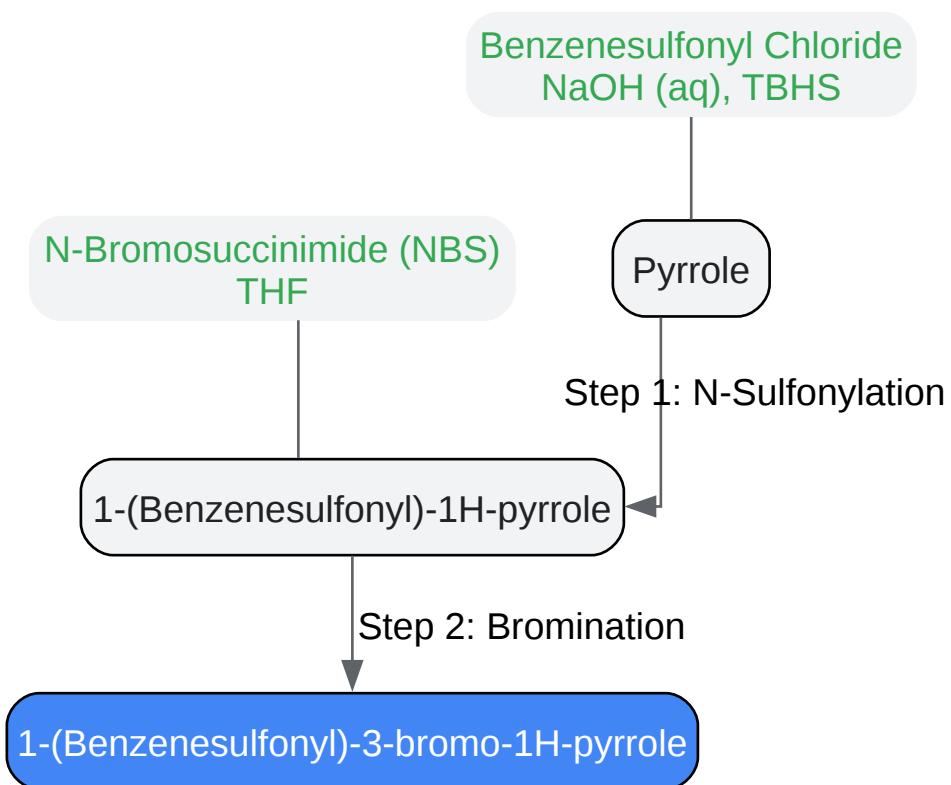
A summary of the key physical and chemical properties for **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is presented below. This data is essential for proper handling, storage, and experimental design.

Property	Value	Source(s)
CAS Number	1192217-75-6	[9][10][11]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ S	[9][10][12]
Molecular Weight	286.14 g/mol	[9][11]
Appearance	Off-white solid	[10]
Purity	Typically >95-97%	[10][11]
Storage	Store at room temperature	[10]

Safety Information

This compound should be handled with appropriate laboratory precautions.

- GHS Pictogram: GHS07 (Exclamation Mark)[10]
- Signal Word: Warning[10]
- Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
- Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required.[10]


Synthesis and Structural Elucidation

The synthesis of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is typically achieved through a two-step sequence starting from pyrrole. This process leverages the principles of nitrogen protection followed by regioselective halogenation.

- N-Sulfonylation: The pyrrole nitrogen is first protected using benzenesulfonyl chloride. This reaction is usually performed under basic conditions to neutralize the HCl byproduct. Phase-

transfer catalysts like tetrabutylammonium hydrogen sulfate can be employed to facilitate the reaction between the aqueous base and the organic reagents.[13]

- Regioselective Bromination: The N-benzenesulfonyl group deactivates the pyrrole ring towards electrophilic substitution but strongly directs incoming electrophiles to the C3 (meta) position.[4][5] This directing effect allows for the selective introduction of a bromine atom at the desired position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(benzenesulfonyl)-3-bromo-1H-pyrrole**.

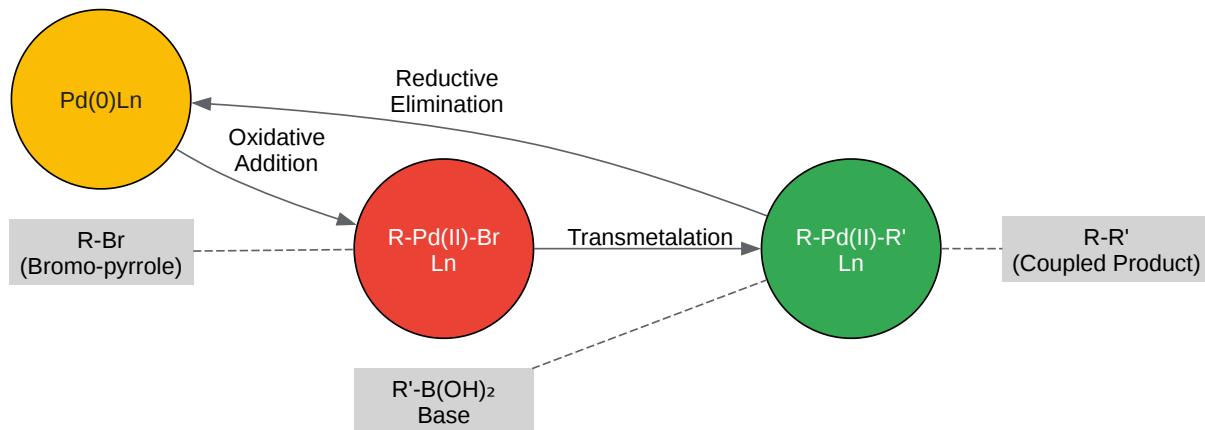
Spectroscopic Characterization

While raw spectral data requires direct instrumental analysis, the expected spectroscopic signatures can be predicted based on the molecule's structure. Such analysis is crucial for confirming the identity and purity of the synthesized compound.[14]

- ¹H NMR: The spectrum would show signals for the three distinct pyrrole protons, likely as multiplets or doublets of doublets, and signals for the five protons of the benzenesulfonyl

group in the aromatic region (approx. 7.5-8.0 ppm).

- ^{13}C NMR: The spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine (C3) would appear at a characteristic chemical shift.
- IR Spectroscopy: Key vibrational bands would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1350 and 1170 cm^{-1}), C-N stretching, aromatic C=C stretching, and C-H bending.
- Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity, which is the definitive isotopic signature for a compound containing one bromine atom.


Chemical Reactivity and Synthetic Applications

The primary synthetic value of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, which enable the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this context, **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.^{[6][15][16]} This reaction is highly efficient for creating 3-aryl- or 3-heteroarylpyrrole derivatives, which are prevalent motifs in pharmacologically active molecules.^{[7][8]}

Causality: The success of this reaction hinges on the palladium catalyst's ability to insert into the C-Br bond of the pyrrole (Oxidative Addition), exchange its bromine for the organic group from the boronic acid (Transmetalation), and then release the new coupled product while regenerating the catalyst (Reductive Elimination). The benzenesulfonyl group ensures the stability of the pyrrole ring under the reaction conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Pyrrole Chemistry. XXVIII. Substitution Reactions of [research.amanote.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole | 1192217-75-6 [chemicalbook.com]
- 10. 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole 97% | CAS: 1192217-75-6 | AChemBlock [achemblock.com]
- 11. keyorganics.net [keyorganics.net]
- 12. Buy 1-(benzenesulfonyl)-3-bromo-1H-pyrrole | 1192217-75-6 [smolecule.com]
- 13. 1-(PHENYLSULFONYL)PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 14. 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole(1192217-75-6) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371587#chemical-properties-of-1-benzenesulfonyl-3-bromo-1h-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com